![molecular formula C18H14BrNO2 B4267512 7-bromo-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid](/img/structure/B4267512.png)
7-bromo-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid
Overview
Description
7-bromo-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It belongs to the quinolinecarboxylic acid family and is commonly known as BDQ.
Mechanism of Action
The mechanism of action of BDQ involves inhibition of the mycobacterial ATP synthase enzyme. This leads to a decrease in ATP production, which is essential for the survival of the bacteria. BDQ has been shown to have a bactericidal effect on Mycobacterium tuberculosis, meaning that it kills the bacteria rather than just inhibiting its growth.
Biochemical and physiological effects:
BDQ has been shown to have low toxicity in vitro and in vivo studies. It does not exhibit significant cytotoxicity against mammalian cells and has a favorable safety profile. BDQ has been found to be effective against both replicating and non-replicating forms of Mycobacterium tuberculosis, which is important in the treatment of tuberculosis.
Advantages and Limitations for Lab Experiments
BDQ has several advantages for use in laboratory experiments. It has a high potency against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the treatment of tuberculosis. BDQ has also been shown to have a low potential for drug-drug interactions, which is important in the treatment of patients with multiple comorbidities. One limitation of BDQ is its high cost, which may limit its availability in resource-limited settings.
Future Directions
There are several future directions for research on BDQ. One area of interest is the development of combination therapies that include BDQ for the treatment of tuberculosis. This may help to overcome the problem of drug resistance that is commonly encountered in the treatment of tuberculosis. Another area of interest is the development of new analogs of BDQ that have improved pharmacological properties, such as increased potency or reduced toxicity. Finally, there is a need for further research on the mechanism of action of BDQ, which may lead to the development of new drugs that target the mycobacterial ATP synthase enzyme.
Conclusion:
In conclusion, BDQ is a promising candidate for the treatment of tuberculosis due to its potent antimycobacterial activity and low toxicity. It has several advantages for use in laboratory experiments, including its high potency against drug-resistant strains of Mycobacterium tuberculosis and low potential for drug-drug interactions. Future research on BDQ may lead to the development of new therapies for tuberculosis and other bacterial infections.
Scientific Research Applications
BDQ has been studied extensively for its potential pharmacological properties. It has been found to exhibit antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. BDQ has also been shown to have activity against other bacterial species, including Staphylococcus aureus and Streptococcus pneumoniae.
properties
IUPAC Name |
7-bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-10-3-4-11(2)14(7-10)17-9-15(18(21)22)13-6-5-12(19)8-16(13)20-17/h3-9H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKMBFARUNRTBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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